molecular formula C22H24N2O2 B2957241 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide CAS No. 1207061-48-0

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide

Cat. No.: B2957241
CAS No.: 1207061-48-0
M. Wt: 348.446
InChI Key: BWVFHWOJPRHGPO-DHZHZOJOSA-N
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Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide typically involves the following steps:

  • Formation of Tetrahydroisoquinoline Core: The core structure of tetrahydroisoquinoline is usually synthesized through the Pictet-Spengler reaction, which involves the condensation of a suitable amine with an aldehyde in the presence of an acid catalyst.

  • Introduction of Isobutyryl Group: The isobutyryl group is introduced through acylation reactions, where an isobutyryl chloride or isobutyryl anhydride is used to react with the tetrahydroisoquinoline core.

  • Coupling with Cinnamamide: The final step involves the coupling of the isobutyrylated tetrahydroisoquinoline with cinnamamide, typically using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).

  • Reduction: Reduction reactions can be achieved using reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

  • Reduction: LiAlH4, NaBH4, H2 (hydrogen gas)

  • Substitution: NaOH (sodium hydroxide), HCl (hydrochloric acid)

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound

  • Reduction: Reduced derivatives of the compound

  • Substitution: Substituted derivatives of the compound

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.

  • Biology: The compound has shown biological activity, making it a candidate for drug development and therapeutic applications.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide can be compared with other similar compounds, such as:

  • N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate: This compound differs in the presence of the isobutyryl group and the cinnamamide moiety.

  • 2-(2,3,3-trimethyl-3,4-dihydroisoquinolin-1-yl)acetamide: This compound has a different substituent on the isoquinoline ring.

The uniqueness of this compound lies in its specific structural features and potential biological activity, which sets it apart from other tetrahydroisoquinoline derivatives.

Properties

IUPAC Name

(E)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16(2)22(26)24-13-12-18-9-10-20(14-19(18)15-24)23-21(25)11-8-17-6-4-3-5-7-17/h3-11,14,16H,12-13,15H2,1-2H3,(H,23,25)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVFHWOJPRHGPO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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